(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate
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Overview
Description
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an anthracene core substituted with amino, hydroxy, and sulphonate groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of anthracene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups.
Sulphonation: The next step involves sulphonation to introduce the sulphonate group at the desired position on the anthracene ring.
Hydroxylation: Hydroxylation is carried out to introduce the hydroxy group.
Esterification: Finally, esterification with 4-ethoxybenzenesulphonic acid completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulfonic acid
- 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid
- Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate
Uniqueness
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.
Properties
CAS No. |
16517-80-9 |
---|---|
Molecular Formula |
C22H17NO7S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C22H17NO7S/c1-2-29-12-7-9-13(10-8-12)31(27,28)30-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |
InChI Key |
JNVVHAUTUNBSEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
16517-80-9 | |
Origin of Product |
United States |
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